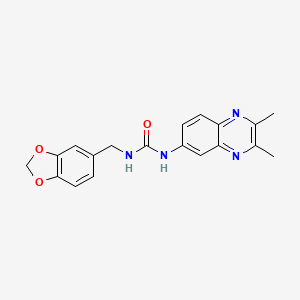

![molecular formula C21H25FN2O4S B4007164 N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007164.png)

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide and fluorinated compounds often involves complex reactions, including the use of derivatizing reagents for enhancing electrophoric properties or for the creation of new bioactive agents. For example, a derivatizing reagent was developed from commercially-available materials for providing new electrophoric derivatives with reduced background noise in analysis by electrophore derivatization/GC-EC-MS, indicating the complexity and innovation in synthesizing similar compounds (Murugaiah et al., 2006).

Molecular Structure Analysis

Crystal structure analysis and spectral investigations, including DFT computations, play a crucial role in understanding the molecular geometry and electronic properties of such compounds. For instance, the crystal structure of a potential bioactive agent was analyzed, revealing molecules linked by intermolecular hydrogen bonds forming a supramolecular network, demonstrating the importance of structural analysis in understanding compound interactions (Murugavel et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of sulfonamide compounds, including reactions with various reagents and the formation of derivatives, are key areas of study. Research on the synthesis and characterization of sulfonamide derivatives, including their reactions to create new compounds with potential applications, illustrates the diverse reactivity of these molecules (Lenihan & Shechter, 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and stability, are crucial for the practical application of these compounds. Studies on new compounds often include detailed analysis of these properties to assess their utility in various applications (Spjut, Qian, & Elofsson, 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are fundamental aspects that define the utility of such compounds. The synthesis and application of specific groups for protection of hydroxyl groups in a compound, demonstrating the chemical versatility and potential for modification of these molecules, highlight the importance of understanding chemical properties (Spjut, Qian, & Elofsson, 2010).

Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

A study on Flubendiamide, a compound with a novel chemical structure featuring unique substituents similar in complexity to the target chemical, demonstrates its extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This suggests that compounds with complex structures incorporating elements like fluorobenzyl and sulfonyl groups may have potential as novel insecticides (Masanori Tohnishi et al., 2005).

Organic Synthesis Methodologies

In the field of organic synthesis, a study detailed the first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis, demonstrating the role of fluorine in advancing synthetic methods. This showcases the utility of fluorine-containing compounds in developing new synthetic pathways (Fangyi Li et al., 2014).

Potential Medical Applications

Sulfonamide drugs, known for their antibacterial and diuretic effects, have been studied for their binding to the colchicine site of tubulin, indicating the therapeutic potential of sulfonamide-containing compounds in cancer treatment. The study on various sulfonamide drugs, including those with fluorobenzyl components, provides insight into their interactions with biological targets and potential medical applications (Mithu Banerjee et al., 2005).

Agricultural Chemistry

In agricultural chemistry, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight. This highlights the potential of fluorobenzyl sulfone compounds in developing new agrochemicals to protect crops from bacterial diseases (Li Shi et al., 2015).

Material Science

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction indicate the role of fluorophenyl sulfone compounds in creating advanced materials for energy applications, such as batteries and fuel cells (D. Kim et al., 2011).

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-16-4-10-20(11-5-16)29(26,27)24(14-17-6-8-18(22)9-7-17)15-21(25)23-13-19-3-2-12-28-19/h4-11,19H,2-3,12-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBJHOZBOYOSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methylphenyl)-3-phenylpropanamide](/img/structure/B4007081.png)

![3-[methyl(6-morpholin-4-ylpyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B4007089.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4007090.png)

![ethyl 4-({[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4007109.png)

![isopropyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007115.png)

![5-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B4007120.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007127.png)

![N,N-dimethyl-1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B4007129.png)

![10-(2-chlorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4007136.png)

![N-(4-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007142.png)

![4-chloro-N-ethyl-N-{2-[(5-nitro-8-quinolinyl)amino]ethyl}benzenesulfonamide](/img/structure/B4007156.png)

![1-benzyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007172.png)

![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)